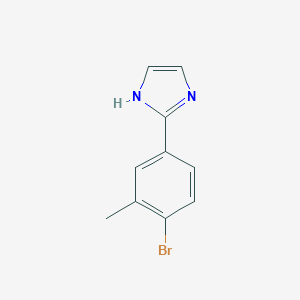

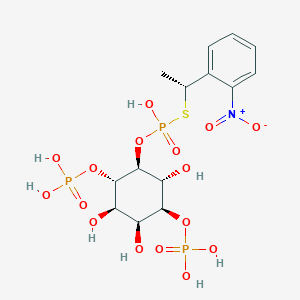

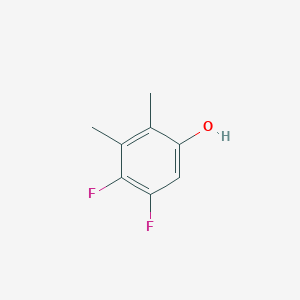

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C21H22F3NO7S and its molecular weight is 489.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

One of the primary research applications of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate is in the synthesis of complex organic compounds and peptides. For instance, it has been used in stereocontrolled synthesis, demonstrating its utility in the creation of hydroxyethylene dipeptide isosteres, a key component in peptide synthesis, highlighting the compound's significance in the development of synthetic methodologies for peptides and related structures (Nadin, Lopez, Neduvelil, & Thomas, 2001). Additionally, secondary benzylation techniques catalyzed by metal triflates, such as lanthanoid and hafnium triflate, have been explored using related benzyl alcohol derivatives, emphasizing the role of these compounds in nucleophilic substitution reactions and the formation of complex organic structures (Noji, Ohno, Fuji, Futaba, Tajima, & Ishii, 2003).

Deprotection Strategies

The research also delves into the optimization of deprotection strategies for tert-butoxycarbonyl groups, which are pivotal in peptide synthesis for protecting amino acids during chain assembly. One study highlights improved selectivity in the removal of tert-butoxycarbonyl groups, showcasing advancements in peptide synthesis and modification techniques, which is critical for the synthesis of peptides with precise structures (Bodanszky & Bodanszky, 2009).

Photophysical Properties and Functionalization

Exploration of photophysical properties of derivatives and their functionalization for various applications, including materials science and photobiology, is another significant area of research. A study on the influence of substituents in the phenyl ring of related compounds on photophysical properties highlights the potential of these materials in developing new photofunctional materials, indicating the versatility of this compound derivatives in a wide range of scientific fields (Guzow, Zielińska, Mazurkiewicz, Karolczak, & Wiczk, 2005).

Propiedades

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO7S/c1-20(2,3)31-19(27)25-17(18(26)30-13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)32-33(28,29)21(22,23)24/h4-12,17H,13H2,1-3H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHCTGLTGKBCGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592209 |

Source

|

| Record name | Benzyl [(tert-butoxycarbonyl)amino]{4-[(trifluoromethanesulfonyl)oxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176505-40-1 |

Source

|

| Record name | Benzyl [(tert-butoxycarbonyl)amino]{4-[(trifluoromethanesulfonyl)oxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)